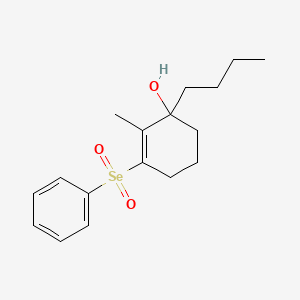
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a benzeneselenonyl group, a butyl chain, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Benzeneselenonyl Group: The benzeneselenonyl group can be introduced via a nucleophilic substitution reaction using benzeneselenonyl chloride and a suitable nucleophile.
Addition of the Butyl Chain and Methyl Group: The butyl chain and methyl group can be added through alkylation reactions using appropriate alkyl halides and strong bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the benzeneselenonyl group to a selenol or selenide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzeneselenonyl group or the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are used for substitution reactions.
Major Products
Oxidation Products: Selenoxides and selenones.
Reduction Products: Selenols and selenides.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.
Biology: Investigated for its potential antioxidant properties and its role in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol involves its interaction with molecular targets such as enzymes and cellular receptors. The benzeneselenonyl group can participate in redox reactions, influencing cellular redox balance and modulating the activity of redox-sensitive proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzeneselenol: A simpler selenium-containing compound with similar redox properties.
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
3-(Benzeneselenonyl)-1-butyl-2-methylcyclohex-2-en-1-ol is unique due to its complex structure, which combines a cyclohexene ring with a benzeneselenonyl group, a butyl chain, and a methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
79681-46-2 |
|---|---|
Molecular Formula |
C17H24O3Se |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-butyl-2-methyl-3-phenylselenonylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C17H24O3Se/c1-3-4-12-17(18)13-8-11-16(14(17)2)21(19,20)15-9-6-5-7-10-15/h5-7,9-10,18H,3-4,8,11-13H2,1-2H3 |
InChI Key |
RKUFZXWZVIYLOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC(=C1C)[Se](=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















